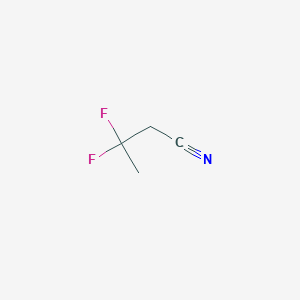
3,3-Difluorobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorobutanenitrile is an organic compound with the molecular formula C4H5F2N It is a nitrile derivative, characterized by the presence of two fluorine atoms attached to the third carbon of a butanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutanenitrile typically involves the fluorination of butanenitrile derivatives. One common method is the reaction of butanenitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where butanenitrile is reacted with a fluorinating agent in a reactor. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like hydroxide ions or amines replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 3,3-Difluorobutanoic acid.
Reduction: 3,3-Difluorobutylamine.
Substitution: Hydroxybutanenitrile or aminobutanenitrile derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluorobutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of bioactive molecules.
Medicine: Fluorinated nitriles like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3,3-Difluorobutanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a nucleophile or electrophile in various reactions. In biological systems, its fluorinated structure may enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the nature of the derivative being studied.
Comparación Con Compuestos Similares
3,3-Difluoropropanenitrile: A shorter chain analogue with similar reactivity but different physical properties.
3,3-Difluoropentanitrile: A longer chain analogue with potentially different biological activity and applications.
3,3-Difluorobenzonitrile: An aromatic analogue with distinct chemical and physical properties.
Uniqueness: 3,3-Difluorobutanenitrile is unique due to its specific chain length and the positioning of the fluorine atoms, which confer distinct reactivity and properties compared to its analogues. Its balance of hydrophobic and hydrophilic characteristics makes it particularly valuable in the design of molecules with specific pharmacokinetic profiles.
Propiedades
IUPAC Name |
3,3-difluorobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N/c1-4(5,6)2-3-7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEOILZKOCQRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)


![(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2867760.png)

![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)
